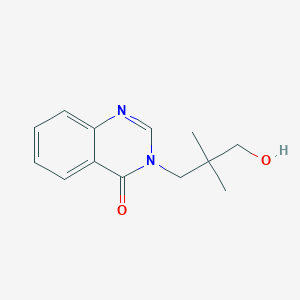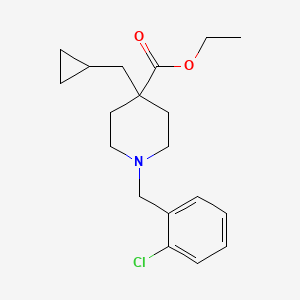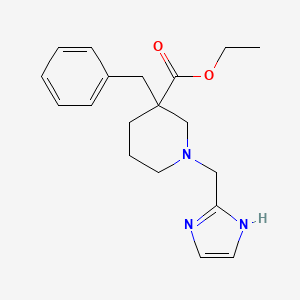
3-(3-Hydroxy-2,2-dimethylpropyl)quinazolin-4-one
Descripción general
Descripción
3-(3-Hydroxy-2,2-dimethylpropyl)quinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities and synthetic accessibility. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including antioxidant, antibacterial, and anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Hydroxy-2,2-dimethylpropyl)quinazolin-4-one typically involves the reaction of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the condensation of anthranilic acid with 3-hydroxy-2,2-dimethylpropanal in the presence of a catalyst such as phosphomolybdic acid (PMoA) under microwave irradiation .
Industrial Production Methods: Industrial production of quinazolinone derivatives often employs scalable methods such as refluxing anthranilic acid with acetic anhydride in acetic acid to form intermediate benzoxazinone derivatives, which are then further reacted to yield the desired quinazolinone .
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Hydroxy-2,2-dimethylpropyl)quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to form dihydroquinazolinone derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of 3-(3-oxo-2,2-dimethylpropyl)quinazolin-4-one.
Reduction: Formation of 3-(3-hydroxy-2,2-dimethylpropyl)dihydroquinazolin-4-one.
Substitution: Formation of various substituted quinazolinone derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antioxidant properties and ability to scavenge free radicals.
Medicine: Investigated for its potential anticancer, antibacterial, and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-Hydroxy-2,2-dimethylpropyl)quinazolin-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group plays a crucial role in scavenging free radicals and chelating metal ions, thereby preventing oxidative damage.
Anticancer Activity: The compound may inhibit cell proliferation by interfering with DNA synthesis and inducing apoptosis in cancer cells.
Antibacterial Activity: It may disrupt bacterial cell wall synthesis or inhibit essential enzymes required for bacterial growth.
Comparación Con Compuestos Similares
2-Substituted Quinazolin-4-ones: Known for their antioxidant and metal-chelating properties.
Quinazoline Derivatives: Exhibit a broad range of biological activities, including anticancer and antibacterial effects.
Uniqueness: 3-(3-Hydroxy-2,2-dimethylpropyl)quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the hydroxyl group enhances its antioxidant potential, making it a promising candidate for further research and development .
Propiedades
IUPAC Name |
3-(3-hydroxy-2,2-dimethylpropyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,8-16)7-15-9-14-11-6-4-3-5-10(11)12(15)17/h3-6,9,16H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDSFIPVZHUUTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C=NC2=CC=CC=C2C1=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B3786081.png)

![2-{4-[4-(2-hydroxyethoxy)benzyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B3786086.png)
![N,N-dimethyl-N'-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N'-(3-pyridinylmethyl)succinamide](/img/structure/B3786087.png)
![5-acetyl-N-methyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3786103.png)

![(2R,4S)-4-hydroxy-1-[[2-(2-methylphenyl)pyrimidin-5-yl]methyl]piperidine-2-carboxylic acid](/img/structure/B3786114.png)
![4-[4-(4-methoxyphenyl)triazol-1-yl]-1-[(5-methyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B3786130.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-N'-(2-fluorophenyl)urea](/img/structure/B3786147.png)
![5-[[5-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl]methyl]-3-propan-2-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B3786159.png)
![N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3786170.png)
![5-(Furan-3-ylmethyl)-3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B3786182.png)
![1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]methanamine](/img/structure/B3786185.png)
